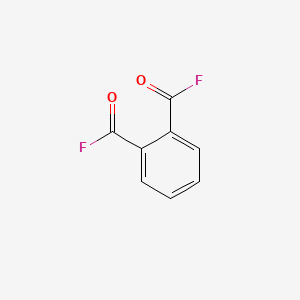

Benzene-1,2-dicarbonyl difluoride

Description

These compounds share a common 1,2-dicarbonyl benzene backbone but differ in functional groups, leading to distinct chemical and physical properties .

Properties

CAS No. |

445-69-2 |

|---|---|

Molecular Formula |

C8H4F2O2 |

Molecular Weight |

170.11 g/mol |

IUPAC Name |

benzene-1,2-dicarbonyl fluoride |

InChI |

InChI=1S/C8H4F2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H |

InChI Key |

OKZQOHHDISEJFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)F)C(=O)F |

Origin of Product |

United States |

Preparation Methods

Historical Context and Industrial Relevance

The demand for aromatic fluorinated compounds has grown significantly due to their unique electronic and steric properties. Benzene-1,2-dicarbonyl difluoride serves as a precursor for fluorinated polyamides and liquid crystals, where its electron-withdrawing fluorine atoms enhance thermal stability and chemical resistance. Traditional routes for synthesizing aryl fluorides, such as the Balz-Schiemann reaction, face limitations in scalability and safety due to diazonium salt instability. Modern approaches focus on direct fluorination of chlorinated precursors, leveraging advances in solvent systems and catalytic agents.

Two-Step Synthesis via Phthaloyl Chloride Intermediate

Preparation of Benzene-1,2-Dicarbonyl Dichloride

Phthaloyl chloride (C₆H₄(COCl)₂) is synthesized from phthalic acid (C₆H₄(COOH)₂) using sulfur oxychloride (SOCl₂) under phase-transfer catalysis:

Reaction Conditions

- Molar Ratio : 1:2 phthalic acid to SOCl₂

- Catalyst : Tetra-n-butylammonium bromide (0.03 wt%)

- Temperature : 80–90°C for 4–6 hours

- Yield : 92–95% after thin-film evaporation

The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ converts carboxylic acid groups to acid chlorides. Excess SOCl₂ ensures complete conversion and minimizes hydrolysis byproducts.

Fluorination to this compound

The dichloride intermediate undergoes halogen exchange with potassium fluoride (KF) in a polar aprotic solvent:

Optimized Protocol

- Solvent : Sulfolane (tetramethylene sulfone)

- Temperature : 220–250°C

- Molar Ratio : 1:3–5 (phthaloyl chloride to KF)

- Reaction Time : 8–12 hours

- Yield : 78–85% after vacuum distillation

The mechanism involves an SN2-type displacement, where fluoride ions attack the electrophilic carbonyl carbon. Sulfolane enhances fluoride nucleophilicity by stabilizing K⁺ ions, while high temperatures overcome kinetic barriers.

Alternative Fluorination Strategies

Hydrofluoric Acid (HF) Mediated Conversion

Anhydrous HF reacts with phthaloyl chloride at 100–120°C to produce the difluoride. However, this method requires specialized Hastelloy reactors due to HF’s corrosivity and poses significant safety risks. Yields remain moderate (65–70%) due to competing hydrolysis.

Critical Process Parameters

Table 1: Comparative Analysis of Fluorination Methods

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| KF/Sulfolane | Sulfolane | 220–250 | 8–12 | 78–85 | 98.5 |

| HF Batch | Toluene | 100–120 | 24 | 65–70 | 95.0 |

| Microwave/KF-Al₂O₃ | Solvent-free | 180 | 1–2 | 80 | 97.0 |

Purification and Quality Control

Crude this compound is purified via fractional distillation under reduced pressure (20–30 mmHg, boiling point 98–102°C). Analytical characterization employs:

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonyl difluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form phthalic acid and hydrogen fluoride.

Reduction: It can be reduced to form phthalic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as Lewis acids can facilitate the substitution reactions.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Major Products Formed

Phthalic Acid Derivatives: Substitution reactions can yield various phthalic acid derivatives.

Hydrolysis Products: Hydrolysis results in the formation of phthalic acid and hydrogen fluoride.

Scientific Research Applications

Benzene-1,2-dicarbonyl difluoride is a dicarbonyl compound with two carbonyl groups (C=O) at the 1 and 2 positions on a benzene ring, and two fluorine atoms attached to the carbonyl carbons. The presence of fluorine enhances its electrophilic character, making it a valuable intermediate in various organic synthesis applications.

Synthesis of this compound

While the search results do not provide specific synthesis methods for this compound, they do mention that it can be synthesized through several methods.

Applications in Organic Synthesis

This compound is primarily used in organic synthesis as an intermediate.

As a Building Block

- Reactant Versatility this compound can be used to synthesize more complex molecules and modify existing compounds for specific applications.

- Acrylamide Difluorination Research has shown that modified conditions using a catalyst can give rise to synthetically useful yields in the difluorination of acrylamides .

- N 1-alkylation of benzotriazoles B(C6F5)3- H2O can be used as the catalyst to achieve N 1-alkylation of benzotriazoles with 1,2-diketones .

Potential applications

- Medicinal Chemistry Due to its structural characteristics, Benzene-1,3-dicarbonyl difluoride may serve as a lead compound in drug development targeting specific biological processes.

Mechanism of Action

The mechanism of action of 1,2-benzenedicarbonyl difluoride involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The fluorine atoms in the compound are highly electronegative, making the carbonyl carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene-1,2-dicarbonyl Dichloride (Phthaloyl Chloride)

- Structure : Replaces fluorine with chlorine atoms.

- Reactivity : Highly reactive due to the electrophilic nature of acyl chlorides. Widely used in synthesizing phthalimides and polymers .

- Applications : Key intermediate in agrochemicals, pharmaceuticals, and polymer production.

- Synthesis : Typically derived from phthalic acid via chlorination.

Benzene-1,2-dicarboxylic Acid (Phthalic Acid)

- Structure : Features hydroxyl groups instead of fluorine.

- Reactivity : Less reactive than its difluoride or dichloride counterparts. Forms salts and esters readily.

- Applications : Precursor for dyes, plasticizers (e.g., dibutyl phthalate), and polyester resins .

- Natural Occurrence: Identified as a phytoconstituent in Strychnos innocua root bark .

Dibutyl Benzene-1,2-dicarboxylate

- Structure : Ester derivative with butyl groups.

- Physical Properties : Higher hydrophobicity compared to the difluoride. Boiling point and stability make it suitable as a plasticizer .

- Applications : Used in polymer stabilization and as a solvent additive.

Benzene-1,2-dicarboxaldehyde (o-Phthaldialdehyde)

- Structure : Aldehyde groups replace fluorine.

- Reactivity : Participates in condensation reactions to form heterocycles (e.g., imidazoles).

- Applications : Fluorescent labeling reagent in biochemical assays .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.